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Compound of Interest

Compound Name: Floridin

Cat. No.: B1214292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the first-

generation cephalosporin antibiotic, Floridin (Cephaloridine). The information is compiled from

various analytical studies to support research, development, and quality control activities. This

document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), including experimental protocols and data

interpretation.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elucidate the structure of a compound by analyzing its mass-to-charge ratio.

Data Presentation
Table 1: Mass Spectrometry Data for Cephaloridine
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Parameter Value Source

Molecular Formula C₁₉H₁₇N₃O₄S₂ [1]

Molecular Weight 415.48 g/mol [1]

Exact Mass 415.06604838 Da [2]

Ionization Mode Electrospray Ionization (ESI+) [3]

Precursor Ion (m/z) 416.073 [M+H]⁺ [3]

Experimental Protocols
A general protocol for the analysis of cephalosporins using Electrospray Ionization Mass

Spectrometry (ESI-MS) is outlined below. This can be adapted for Cephaloridine analysis.

Sample Preparation:

A stock solution of Cephaloridine is prepared by dissolving the compound in a suitable solvent,

such as a mixture of acetonitrile and water. The stock solution is then further diluted to an

appropriate concentration for analysis.

Instrumentation and Conditions:

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI)

source.

Ionization Mode: Positive ion mode (ESI+) is commonly used for cephalosporins.

Capillary Voltage: Typically around 3 kV.

Cone Voltage: Ranging from 20-40 V.

Source Temperature: Approximately 100°C.

Desolvation Temperature: Ranging from 200-350°C.

Collision Energy: For tandem mass spectrometry (MS/MS) experiments to induce

fragmentation, a collision energy of around 20 eV can be applied.[3]
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The following diagram illustrates a general workflow for ESI-MS analysis:

Sample Preparation

MS Analysis Data Processing

Dissolve Cephaloridine in Solvent Dilute to Working Concentration

Inject Sample Electrospray Ionization (ESI+) Mass Analysis Detection Generate Mass Spectrum Interpret Fragmentation

Click to download full resolution via product page

General workflow for ESI-MS analysis of Cephaloridine.

Fragmentation Pattern
The fragmentation of cephalosporins in the mass spectrometer provides valuable structural

information. Common fragmentation pathways involve the cleavage of the β-lactam ring and

the loss of side chains. For Cephaloridine ([M+H]⁺ at m/z 416), characteristic fragment ions

would be expected from the loss of the pyridinium group and cleavage of the amide bond

connecting the thienylacetyl side chain. A plausible fragmentation pathway is depicted below:

Cephaloridine [M+H]⁺ m/z 416.073

Loss of Pyridine m/z 337
Loss of C₅H₅N

Cleavage of Amide Bond m/z 141 (Thienylacetyl) or m/z 276 (Cephem core)

Amide bond cleavage

Click to download full resolution via product page

Plausible fragmentation pathway for Cephaloridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a primary technique for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of individual atoms.

Data Presentation
While specific, fully assigned high-resolution NMR data for Cephaloridine with detailed

experimental parameters are not readily available in public databases, general chemical shift

ranges for cephalosporins can be used for preliminary interpretation. It is known that the

protons of the β-lactam ring in cephalosporins typically appear in the region of 5.0-6.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in Cephaloridine (in D₂O)

Proton Predicted Chemical Shift (ppm)

H-6 ~5.3

H-7 ~5.8

Thienyl protons 7.0 - 7.5

Pyridinium protons 8.0 - 9.0

Methylene protons (Thienylacetyl) ~3.8

Methylene protons (Cephem ring) 3.5 - 4.0

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons in Cephaloridine
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Carbon Predicted Chemical Shift (ppm)

β-lactam C=O 170 - 175

Amide C=O 170 - 175

Carboxylate C=O 160 - 165

C-6 ~58

C-7 ~60

Thienyl carbons 125 - 140

Pyridinium carbons 130 - 150

Experimental Protocols
The following outlines a general procedure for obtaining NMR spectra of cephalosporins.

Sample Preparation:

Approximately 5-10 mg of the Cephaloridine sample is dissolved in a suitable deuterated

solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical

as it can influence the chemical shifts.

Instrumentation and Data Acquisition:

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is

recommended for better resolution.

Experiments: Standard 1D ¹H and ¹³C{¹H} NMR experiments are performed. For complete

structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation) are necessary.

Temperature: Spectra are typically recorded at room temperature.

The logical workflow for NMR analysis is presented below:
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Sample Preparation NMR Data Acquisition Data Analysis

Dissolve in Deuterated Solvent Transfer to NMR Tube Acquire 1D Spectra (¹H, ¹³C) Acquire 2D Spectra (COSY, HSQC, HMBC) Process Spectra Assign Signals Elucidate Structure

Click to download full resolution via product page

Logical workflow for NMR-based structural analysis.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule

by measuring the absorption of infrared radiation at different frequencies.

Data Presentation
The IR spectrum of Cephaloridine is expected to show characteristic absorption bands for the

functional groups present in its structure.

Table 4: Characteristic IR Absorption Bands for Cephaloridine

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

β-lactam C=O Stretch ~1760

Amide C=O Stretch ~1660

Carboxylate C=O Stretch ~1600

N-H (Amide) Stretch ~3300

C-H (Aromatic/Thienyl) Stretch >3000

C-H (Aliphatic) Stretch <3000

Experimental Protocols
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A common method for obtaining the IR spectrum of a solid sample like Cephaloridine is the KBr

pellet method.

Sample Preparation (KBr Pellet Method):

A small amount of the Cephaloridine sample (typically 1-2 mg) is finely ground with

approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Measurement Mode: Transmission.

Spectral Range: Typically 4000-400 cm⁻¹.

The following diagram illustrates the KBr pellet preparation workflow:

Grind Cephaloridine Sample Mix with KBr Powder Press into a Pellet Analyze by FTIR

Click to download full resolution via product page

Workflow for preparing a KBr pellet for FTIR analysis.

Disclaimer: The spectroscopic data and experimental protocols presented in this guide are

based on publicly available information and general knowledge of analytical techniques for

similar compounds. For definitive characterization, it is recommended to acquire and interpret

the spectra of a certified reference standard of Cephaloridine under fully documented

experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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